molecular formula C6H9F2N3O2S B13577300 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide

4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide

Katalognummer: B13577300
Molekulargewicht: 225.22 g/mol
InChI-Schlüssel: SUAIAJQBIIXQID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and sulfonamide groups, which contribute to its distinctive chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes that utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to its targets. Additionally, the sulfonamide group can participate in various non-covalent interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(trifluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide
  • 4-(methyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide
  • 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide

Uniqueness

4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design .

Eigenschaften

Molekularformel

C6H9F2N3O2S

Molekulargewicht

225.22 g/mol

IUPAC-Name

4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H9F2N3O2S/c1-3-4(5(7)8)6(11(2)10-3)14(9,12)13/h5H,1-2H3,(H2,9,12,13)

InChI-Schlüssel

SUAIAJQBIIXQID-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1C(F)F)S(=O)(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.